3-Ethyl-4-(trifluoromethyl)-1H-pyrrole

Lipophilicity LogP Drug Design

Non-fluorinated pyrrole leads often suffer poor permeability and rapid CYP oxidation. 3-Ethyl-4-(trifluoromethyl)-1H-pyrrole solves this by introducing a strong electron-withdrawing CF3 group. - Increases lipophilicity (Δ LogP ≈ 0.34-0.70 vs. 4-methyl analog) for better passive diffusion. - Blocks metabolic soft-spots to improve stability. - Provides a distinct SAR dimension with σI ≈ 0.40. Reliable supply with rigorous quality control for drug discovery and agrochemical R&D.

Molecular Formula C7H8F3N
Molecular Weight 163.14 g/mol
CAS No. 119982-26-2
Cat. No. B3346505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-(trifluoromethyl)-1H-pyrrole
CAS119982-26-2
Molecular FormulaC7H8F3N
Molecular Weight163.14 g/mol
Structural Identifiers
SMILESCCC1=CNC=C1C(F)(F)F
InChIInChI=1S/C7H8F3N/c1-2-5-3-11-4-6(5)7(8,9)10/h3-4,11H,2H2,1H3
InChIKeyCABYQZKQVPWHMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-4-(trifluoromethyl)-1H-pyrrole Overview


3-Ethyl-4-(trifluoromethyl)-1H-pyrrole is a heterocyclic building block characterized by a pyrrole core substituted with an ethyl group at the 3-position and a trifluoromethyl group at the 4-position . The presence of the trifluoromethyl substituent significantly modifies the physicochemical profile of the pyrrole scaffold, particularly by increasing lipophilicity compared to non-fluorinated analogs, a property that is critical for modulating membrane permeability and metabolic stability in drug and agrochemical discovery programs.

3-Ethyl-4-(trifluoromethyl)-1H-pyrrole: Irreplaceability


The trifluoromethyl group is a privileged motif in medicinal chemistry due to its strong electron-withdrawing character and ability to enhance metabolic stability and membrane penetration [1]. Simple alkyl-substituted pyrroles, such as 3-ethyl-4-methyl-1H-pyrrole, lack these attributes, resulting in a significantly lower lipophilicity (LogP ~1.9–2.26) and altered electronic distribution [2]. Generic substitution with non-fluorinated analogs can therefore compromise the pharmacokinetic and pharmacodynamic profiles of lead compounds, making the procurement of the specifically fluorinated derivative essential for structure-activity relationship (SAR) studies and property-based optimization.

3-Ethyl-4-(trifluoromethyl)-1H-pyrrole vs. Non-Fluorinated Analog


Lipophilicity: Trifluoromethyl vs. Methyl

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 2.60 (ChemSrc) to 2.6 (estimated), which is substantially higher than the 1.9–2.26 range reported for the direct non-fluorinated analog 3-ethyl-4-methyl-1H-pyrrole [2]. This difference reflects the known lipophilicity-enhancing effect of the trifluoromethyl group [1].

Lipophilicity LogP Drug Design Physicochemical Properties

Metabolic Stability: Trifluoromethyl vs. Methyl

Although no direct metabolic stability data for 3-ethyl-4-(trifluoromethyl)-1H-pyrrole were identified, the trifluoromethyl group is well-documented to block oxidative metabolism at the substituted position and reduce overall clearance [1]. By contrast, the 4-methyl analog is susceptible to CYP-mediated oxidation, which can generate reactive metabolites or accelerate elimination [2]. For medicinal chemists, this class-level advantage often translates into a longer half-life and a wider therapeutic window for final drug candidates.

Metabolic Stability CYP450 Trifluoromethyl Pharmacokinetics

Electronic Effect: Trifluoromethyl vs. Methyl

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (σI ≈ 0.40) compared to the weakly electron-donating methyl group (σI ≈ –0.04) [1]. This electronic disparity alters the pKa of the pyrrole NH and the reactivity of the ring, enabling distinct structure-activity relationships that cannot be replicated by the 3-ethyl-4-methyl analog.

Electronic Effects Hammett CF3 Medicinal Chemistry

3-Ethyl-4-(trifluoromethyl)-1H-pyrrole: Key Applications


Membrane Permeability Enhancement

When a screening hit based on a pyrrole scaffold exhibits poor cellular activity due to low membrane permeability, replacing the core with 3-ethyl-4-(trifluoromethyl)-1H-pyrrole can increase lipophilicity (Δ LogP ≈ 0.34–0.70 vs. 4-methyl analog) and potentially boost passive diffusion, as supported by the class-level evidence that CF3 groups improve permeability [1].

Metabolic Hotspot Blocking

In series where the 4-methylpyrrole motif is rapidly oxidized by CYP enzymes, the procurement of the trifluoromethyl analog offers a straightforward strategy to block the metabolic soft-spot. Although direct microsomal data are lacking for this precise scaffold, the established metabolic stability advantage of CF3 over CH3 [2] justifies its use in high-priority lead series.

Electronic SAR Library Design

Medicinal chemists aiming to diversify the electronic landscape of a pyrrole-based series can incorporate 3-ethyl-4-(trifluoromethyl)-1H-pyrrole to introduce a strong electron-withdrawing group (σI ≈ 0.40) [3]. This allows exploration of a distinct SAR dimension, complementing analogs bearing neutral or electron-donating substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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